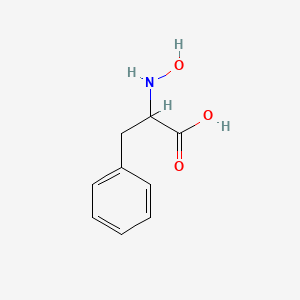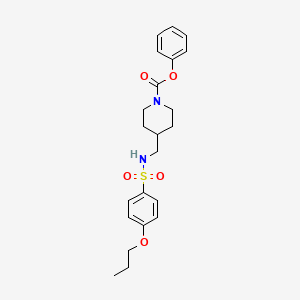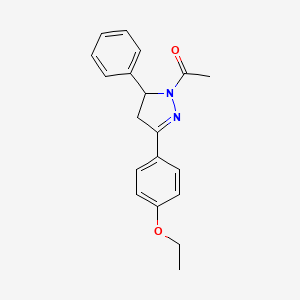
2-(Hydroxyamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyamino)-3-phenylpropanoic acid, also known as L-3,4-dihydroxyphenylalanine hydroxylase (L-DOPA) or levodopa, is an amino acid that is commonly used in the treatment of Parkinson's disease. L-DOPA is a precursor to dopamine, a neurotransmitter that is essential for the proper functioning of the brain. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Mechanism of Action
L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is a neurotransmitter that is essential for the proper functioning of the brain. Dopamine is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons in the brain leads to a decrease in dopamine levels, which results in the symptoms of Parkinson's disease. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
L-DOPA has several biochemical and physiological effects. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is involved in the regulation of movement, mood, and motivation. L-DOPA also increases the levels of other neurotransmitters, such as norepinephrine and epinephrine, which can have beneficial effects on mood and cognitive function.
Advantages and Limitations for Lab Experiments
L-DOPA has several advantages and limitations for lab experiments. One advantage is that L-DOPA is readily available and relatively inexpensive. L-DOPA is also easy to administer and has a well-established safety profile. One limitation is that L-DOPA can have variable effects on different individuals, which can make it difficult to interpret the results of lab experiments.
Future Directions
There are several future directions for the study of L-DOPA. One direction is the development of new and improved formulations of L-DOPA that can improve its effectiveness and reduce its side effects. Another direction is the study of L-DOPA in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Finally, there is a need for further research into the mechanisms of action of L-DOPA, which can help to identify new targets for the treatment of neurological disorders.
Synthesis Methods
L-DOPA can be synthesized from the amino acid phenylalanine. The first step in the synthesis of L-DOPA is the hydroxylation of phenylalanine to form L-tyrosine. L-tyrosine is then decarboxylated to form dopamine. Finally, dopamine is hydroxylated to form L-DOPA.
Scientific Research Applications
L-DOPA has been extensively studied for its use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA has also been studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia.
properties
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)

![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)
![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)

![5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride](/img/structure/B2637154.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)


![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)